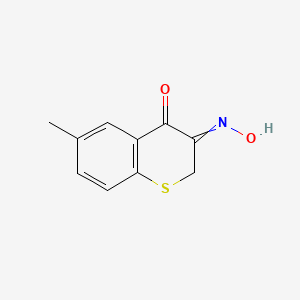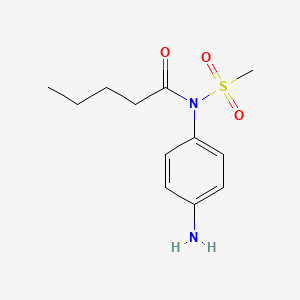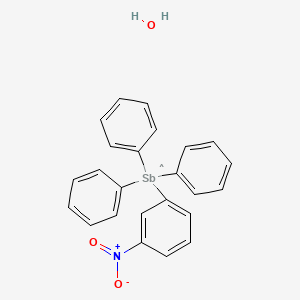![molecular formula C33H36O3 B14593148 1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] CAS No. 61537-66-4](/img/structure/B14593148.png)
1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methylene and methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to connect aromatic building blocks with acetylenic units . The reaction conditions often involve the use of palladium catalysts, copper iodide, and bases like triethylamine in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.
Applications De Recherche Scientifique
1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-(1,1,2-Ethenetriyl)tris(4-methoxybenzene): Similar structure but with different substituents.
Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate: Another compound with a benzene core and methylene linkages.
Uniqueness
1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] is unique due to its specific substitution pattern and the presence of methoxymethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61537-66-4 |
|---|---|
Formule moléculaire |
C33H36O3 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1,2,4-tris[[4-(methoxymethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C33H36O3/c1-34-22-28-10-4-25(5-11-28)18-31-16-17-32(19-26-6-12-29(13-7-26)23-35-2)33(21-31)20-27-8-14-30(15-9-27)24-36-3/h4-17,21H,18-20,22-24H2,1-3H3 |
Clé InChI |
QGCNDVIUQMVLFA-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CC3=CC=C(C=C3)COC)CC4=CC=C(C=C4)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)

phosphanium bromide](/img/structure/B14593072.png)
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)

![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)

![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)






